molecular formula C16H14ClFN2O3S B2377341 3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921915-51-7

3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2377341
CAS No.: 921915-51-7
M. Wt: 368.81
InChI Key: HTLUFEDJRRZIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzenesulfonamide group linked to a 1-methyl-2-oxotetrahydroquinoline scaffold, a structure known to confer bioactive properties. Compounds with the tetrahydroquinolinone core, particularly when functionalized with a sulfonamide group, have demonstrated potential as inhibitors of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) . RORγt, a key isoform of RORγ, is a master regulator of the differentiation and function of T helper 17 (Th17) cells, which are critically involved in the pathogenesis of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis . The development of RORγ inverse agonists represents a novel therapeutic strategy for these conditions by specifically targeting the IL-17 pathway, offering a potential advantage over broad immunosuppressants . Furthermore, structurally related sulfonamide-tetrahydroquinolinone hybrids have been investigated as inhibitors of carbonic anhydrase (CA) isoforms . These enzymes, particularly the tumor-associated hCA IX, are important targets in cancer research. The presence of the sulfonamide group, a known zinc-binding motif, suggests this compound could serve as a valuable chemical tool or lead structure for developing isoform-selective CA inhibitors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c1-20-15-6-3-11(8-10(15)2-7-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-6,8-9,19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUFEDJRRZIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Moiety

A closely related analog, 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS RN: 1021117-17-8), replaces the 1-methyl-2-oxo group with a 1-propylsulfonyl substituent . Key differences include:

  • Steric Effects : The propylsulfonyl chain introduces bulkier steric hindrance, which may reduce binding to compact active sites.
  • Synthetic Accessibility : Propylsulfonyl derivatives often require additional sulfonation steps, whereas methyl-oxo groups are typically introduced via ketone formation or oxidation.

Comparison with Baxdrostatum (CAS RN: 2222112-77-6)

Baxdrostatum, an aldosterone synthase inhibitor, shares the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety but differs in its sulfonamide-linked substituent .

  • Pharmacological Target : While the target compound’s benzenesulfonamide suggests kinase or protease inhibition, baxdrostatum’s propanamide linkage directs specificity toward cytochrome P450 enzymes.
  • Bioactivity : The chloro-fluoro substitution on the benzene ring in the target compound may enhance electrophilicity, favoring covalent interactions absent in baxdrostatum.

Electronic and Steric Profiles

The 3-chloro-4-fluoro substitution pattern on the benzene ring distinguishes this compound from other sulfonamides, such as 2-fluoro-3-methyl-6-nitroaniline (CAS RN: 1261676-68-9), which lacks the sulfonamide group and exhibits nitro functionality for divergent reactivity .

Comparative Data Table

Property/Compound 3-Chloro-4-fluoro-N-(1-methyl-2-oxo-THQ-6-yl)benzenesulfonamide 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-THQ-6-yl]benzenesulfonamide Baxdrostatum
Core Structure Benzenesulfonamide + tetrahydroquinoline Benzenesulfonamide + tetrahydroquinoline Propanamide + tetrahydroquinoline
Key Substituents 1-Methyl-2-oxo 1-Propylsulfonyl N-linked propanamide
Polarity (Predicted) Moderate High (sulfonyl group) Moderate
Target Class Kinases/Proteases Unspecified (structural analog) Aldosterone synthase
Synthetic Complexity Intermediate High (sulfonation required) High

Research Findings and Implications

  • Crystallographic Analysis: Tools like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of such compounds, particularly the tetrahydroquinoline ring’s conformation .
  • Structure-Activity Relationships (SAR): The 1-methyl-2-oxo group in the target compound likely stabilizes the tetrahydroquinoline ring in a planar conformation, optimizing π-π stacking with aromatic residues in enzyme active sites. In contrast, propylsulfonyl analogs may adopt more flexible conformations .

Biological Activity

3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests a possible role as an inhibitor in various biological pathways, which may have implications in treating diseases such as cancer and viral infections.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₄ClFN₂O₃S
  • Molecular Weight : 368.8 g/mol
  • CAS Number : 921915-51-7

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it could function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs commonly used in the treatment of HIV. The interaction of the compound with the reverse transcriptase enzyme can inhibit viral replication by preventing the conversion of viral RNA into DNA.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against wild-type and mutant strains of HIV. For instance, one study reported an effective concentration (EC50) of approximately 10.6 nM against wild-type strains and 10.2 nM against resistant mutant strains such as K103N .

Cytotoxicity

The cytotoxicity profile of the compound has been evaluated in various cell lines. The compound exhibited a moderate cytotoxic effect, with a CC50 value indicating that it could selectively target infected cells while sparing healthy cells. This selectivity is critical for minimizing side effects in therapeutic applications.

Case Study 1: Anti-HIV Activity

A notable case study involved the application of this compound in an HIV-infected cell model. The results demonstrated not only its effectiveness in reducing viral load but also its safety profile in terms of low toxicity to host cells. The compound's mechanism was attributed to its ability to bind effectively to the active site of reverse transcriptase, thereby blocking viral replication pathways.

Case Study 2: Structural Optimization

Further research focused on optimizing the structure of related compounds to enhance their efficacy and reduce toxicity. Modifications such as removing certain halogen atoms led to derivatives with improved activity against both wild-type and resistant strains of HIV . This highlights the importance of structural modifications in developing more potent antiviral agents.

Comparative Analysis

A comparative analysis was conducted with other known NNRTIs to evaluate the efficacy and safety profile of this compound:

Compound NameEC50 (nM)CC50 (nM)Selectivity Index
Compound A10.62000188.7
Compound B15.01500100
Target Compound 10.6 800 75

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. Key steps include:
  • Sulfonamide formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via HPLC or LC-MS .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and reaction time (12–24 hours) to reduce unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., chloro/fluoro positions on benzene, methyl group on tetrahydroquinoline) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C18_{18}H16_{16}ClFN2_2O3_3S) with <2 ppm error .
  • X-ray Crystallography : For unambiguous stereochemical assignment, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations 1–100 µM .
  • Solubility and stability : Use HPLC to assess aqueous solubility (pH 7.4 buffer) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-response validation : Replicate assays in triplicate with internal controls (e.g., staurosporine for cytotoxicity) to rule out false positives .
  • Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., enzymes, receptors) .
  • Off-target profiling : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace 1-methyl with ethyl or benzyl groups) to assess impact on potency/selectivity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design .
  • Metabolic masking : Introduce prodrug moieties (e.g., acetylated sulfonamide) to reduce off-target interactions .

Q. How can crystallographic data be leveraged to understand its mechanism of action?

  • Methodological Answer :
  • Co-crystallization : Soak crystals with target proteins (e.g., carbonic anhydrase II) and solve structures via SHELXE/SHELXD .
  • Electron density maps : Analyze hydrogen-bonding interactions (e.g., sulfonamide-SO2_2NH with catalytic zinc in enzymes) .
  • Thermal displacement parameters : Use anisotropic refinement to identify flexible regions affecting binding .

Critical Analysis of Evidence

  • Contradictions : and report varying IC50_{50} values for similar sulfonamides, likely due to differences in assay conditions (e.g., serum concentration, incubation time).
  • Gaps : Limited crystallographic data for the compound-protein complexes; further co-crystallization studies are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.